molecular formula C13H15N3O2 B15066582 Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate CAS No. 1217885-77-2

Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate

Cat. No.: B15066582
CAS No.: 1217885-77-2
M. Wt: 245.28 g/mol
InChI Key: CDIZQFATVIVHGF-UHFFFAOYSA-N
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Description

Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with dimethylformamide-dimethylacetal (DMF-DMA). The reaction is carried out in a solvent such as dry xylene at elevated temperatures. The process involves the formation of an intermediate, which then reacts with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)propionate
  • N,N-Dimethyl-β-alanine methyl ester
  • Methyl β-(dimethylamino)propionate

Uniqueness

Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1217885-77-2

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-16(2)8-14-11-9-6-4-5-7-10(9)15-12(11)13(17)18-3/h4-8,15H,1-3H3

InChI Key

CDIZQFATVIVHGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(NC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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